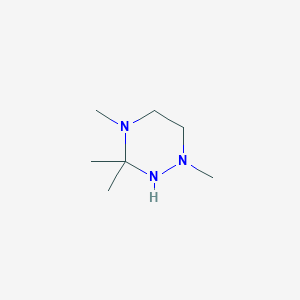
1,3,3,4-Tetramethyl-1,2,4-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,4-Tetramethyl-1,2,4-triazinane is a heterocyclic compound that belongs to the class of triazinanes. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3,4-Tetramethyl-1,2,4-triazinane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound in the presence of a catalyst can lead to the formation of the triazinane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3,4-Tetramethyl-1,2,4-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazinane derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted triazinanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of substituted triazinanes.
Applications De Recherche Scientifique
1,3,3,4-Tetramethyl-1,2,4-triazinane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Derivatives of this compound have potential therapeutic applications, including antifungal, anticancer, and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3,3,4-Tetramethyl-1,2,4-triazinane exerts its effects depends on its interaction with molecular targets. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1,3,3,4-Tetramethyl-1,2,4-triazinane can be compared with other triazinanes and related heterocyclic compounds:
1,3,5-Triazinane: This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical properties.
1,2,4-Triazine: A related compound with a different ring structure, often used in similar applications.
Hexahydrotriazine: Another related compound with a fully saturated ring, exhibiting different reactivity.
Propriétés
Numéro CAS |
54753-46-7 |
|---|---|
Formule moléculaire |
C7H17N3 |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1,3,3,4-tetramethyl-1,2,4-triazinane |
InChI |
InChI=1S/C7H17N3/c1-7(2)8-10(4)6-5-9(7)3/h8H,5-6H2,1-4H3 |
Clé InChI |
ZDHPHOPQRPOEAC-UHFFFAOYSA-N |
SMILES canonique |
CC1(NN(CCN1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
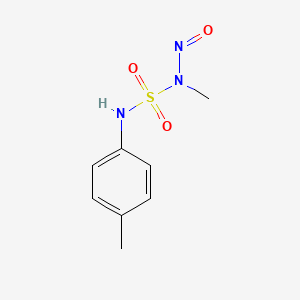
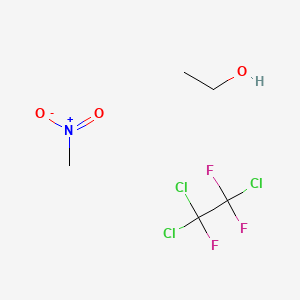
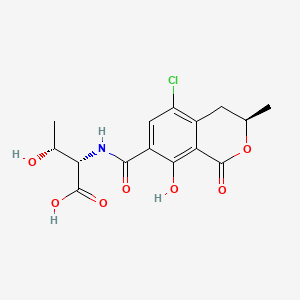

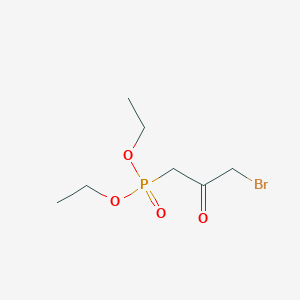
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
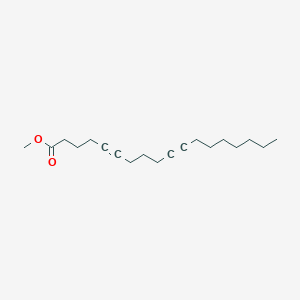
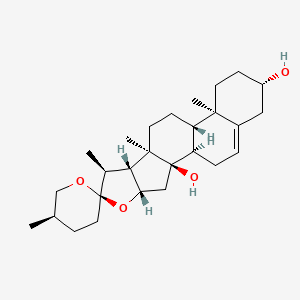


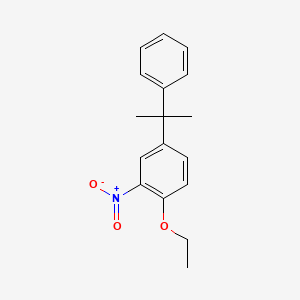
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)

